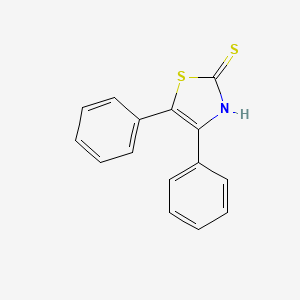

4,5-Diphenyl-2-mercaptothiazole

Description

Historical Context and Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a fundamental scaffold in chemistry. chemicalbook.comsigmaaldrich.com Its discovery and subsequent study, notably through the Hantzsch thiazole synthesis first described in 1887, opened a new chapter in heterocyclic chemistry. ukma.edu.ua Thiazoles are not merely synthetic curiosities; they are integral to life and industry. This heterocyclic system is a core component of essential biomolecules, including vitamin B1 (thiamine), and is found in complex natural products like penicillin. sigmaaldrich.comnih.gov The unique electronic and structural properties of the thiazole ring have made it a privileged structure in medicinal chemistry, leading to the development of a wide array of synthetic drugs. cookechem.com Its derivatives are also crucial as intermediates in the manufacturing of dyes and industrial chemicals. sigmaaldrich.comguidechem.com

Structural Features and Unique Chemical Properties of 2-Mercaptothiazole (B1225461) Scaffolds, Highlighting the Diphenyl Substitution

The 2-mercaptothiazole scaffold is characterized by a thiazole ring substituted with a mercapto (-SH) group at the C2 position. A key feature of this arrangement is the existence of thione-thiol tautomerism, where the compound can exist as either the thiol form or the more stable thione form (C=S) with the proton residing on the ring's nitrogen atom. wikipedia.org This tautomerism is a critical determinant of the molecule's reactivity and interaction with other chemical species.

In the specific case of 4,5-Diphenyl-2-mercaptothiazole , the core thiazole ring is further distinguished by the presence of two phenyl groups at the C4 and C5 positions. These bulky phenyl substituents significantly influence the molecule's properties:

Steric Hindrance: The phenyl groups create a sterically crowded environment around the thiazole ring, which can affect its reactivity and how it binds to biological targets.

Electronic Effects: The phenyl rings extend the π-electron system of the thiazole core, enhancing electron delocalization and potentially modifying its aromatic character and spectroscopic properties.

The combination of the reactive 2-mercapto group and the large, aromatic diphenyl substituents creates a unique molecular architecture with distinct chemical potential.

Table 1: Properties of 4,5-Diphenyl-2-mercaptothiazole

| Property | Value |

|---|---|

| CAS Number | 17374-09-3 chemicalbook.comguidechem.com |

| Molecular Formula | C₁₅H₁₁NS₂ sigmaaldrich.com |

| Molecular Weight | 269.39 g/mol nih.gov |

| Melting Point | 214 °C chemicalbook.com |

| Predicted Boiling Point | 432.7±55.0 °C chemicalbook.com |

| Predicted Density | 1.34±0.1 g/cm³ chemicalbook.com |

Positioning of 4,5-Diphenyl-2-mercaptothiazole within the Broader Thiazole Chemical Landscape and Research Context

While specific research on 4,5-Diphenyl-2-mercaptothiazole is not extensively documented in mainstream literature, its structural class—diphenylthiazoles—is an area of active investigation. The thiazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects. nih.govnih.gov

Derivatives of 2-mercaptobenzothiazole (B37678), a related bicyclic structure, have been explored for numerous pharmacological applications. nih.govnih.gov The introduction of diphenyl groups onto the thiazole scaffold, as seen in the subject compound, is a strategy employed by medicinal chemists to explore new chemical space and target specific biological pathways. Therefore, 4,5-Diphenyl-2-mercaptothiazole is positioned within a research domain focused on creating novel, biologically active agents built upon the versatile thiazole framework.

Overview of Academic Research Trajectories for 4,5-Diphenyl-2-mercaptothiazole and Related Diphenylthiazole Systems

The academic research trajectory for compounds related to 4,5-Diphenyl-2-mercaptothiazole is primarily directed towards therapeutic applications, particularly in oncology and inflammation. Studies on various diphenylthiazole derivatives have revealed their potential as:

Anti-inflammatory Agents: A significant body of research has focused on synthesizing and evaluating diphenylthiazole derivatives as anti-inflammatory agents. cookechem.com Some of these compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). guidechem.comcnreagent.com

Anticancer Agents: The diphenylthiazole scaffold is also being explored for its anticancer potential. guidechem.com Research has shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines. wikipedia.orgresearchgate.net Mechanistic studies suggest that these compounds may exert their effects through multiple pathways, including the inhibition of key proteins involved in cancer progression like EGFR (Epidermal Growth Factor Receptor) and BRAF kinase. guidechem.com

Given these established research trends for the diphenylthiazole class, it is plausible that 4,5-Diphenyl-2-mercaptothiazole could be investigated as a precursor or candidate molecule within these same therapeutic areas. The presence of the reactive mercapto group offers a handle for further chemical modification, allowing for the synthesis of a library of related compounds for biological screening.

Structure

3D Structure

Properties

CAS No. |

17374-09-3 |

|---|---|

Molecular Formula |

C15H11NS2 |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

4,5-diphenyl-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C15H11NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) |

InChI Key |

XPVXACUXQGEZDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=S)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,5 Diphenyl 2 Mercaptothiazole

Classical Synthetic Approaches to 2-Mercaptothiazoles Relevant to 4,5-Diphenyl-2-mercaptothiazole (e.g., Hantzsch Cyclization Principles)

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, stands as a cornerstone for the formation of thiazole rings. synarchive.com This classical method involves the reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The fundamental principle of this reaction is a cyclocondensation. The synthesis begins with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

For the synthesis of 2-mercaptothiazoles specifically, a variation of the Hantzsch synthesis is employed where dithiocarbamates or related sulfur-containing compounds are used in place of a simple thioamide. ijper.org In the context of 4,5-Diphenyl-2-mercaptothiazole, the precursor α-haloketone would be 2-chloro-1,2-diphenylethanone (also known as desyl chloride), derived from benzoin. The reaction with a dithiocarbamate (B8719985) salt, such as ammonium (B1175870) dithiocarbamate, leads to the formation of the desired 4,5-diphenyl-substituted 2-mercaptothiazole (B1225461).

The general mechanism can be outlined as follows:

Nucleophilic attack: The sulfur atom of the dithiocarbamate attacks the electrophilic carbon of the α-haloketone, displacing the halide.

Intramolecular cyclization: The nitrogen atom of the dithiocarbamate intermediate then attacks the carbonyl carbon, forming a five-membered ring.

Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic thiazole ring.

This foundational approach has been adapted and modified over the years to improve yields and accommodate a wide variety of substituents on the thiazole core. mdpi.com

Specific Reaction Pathways for the Preparation of 4,5-Diphenyl-2-mercaptothiazole and its Analogs

Building upon classical principles, several specific methodologies have been developed for the efficient synthesis of 4,5-Diphenyl-2-mercaptothiazole and its analogs. These methods often focus on improving reaction conditions, yields, and atom economy.

High-Temperature and High-Pressure Reaction Systems Utilizing Precursors

For certain industrial-scale syntheses of related benzothiazoles, high-temperature and high-pressure conditions are employed. google.com For instance, the reaction of aniline (B41778) with carbon disulfide and sulfur at elevated temperatures and pressures is a common industrial route to 2-mercaptobenzothiazole (B37678). wikipedia.orggoogle.com While not directly for 4,5-Diphenyl-2-mercaptothiazole, the principles can be adapted. A patented method for synthesizing 2-mercaptobenzothiazole derivatives involves reacting an aniline derivative with carbon disulfide and sulfur in an autoclave at temperatures between 200-260°C and pressures of 6-15 MPa. google.com This one-step process boasts high yields of 90-100%. google.com Such conditions facilitate the necessary bond formations and rearrangements for cyclization.

The use of an autoclave allows for the reaction to be carried out above the boiling points of the reactants, significantly increasing the reaction rate. google.com The high pressure helps to keep the volatile reactants, like carbon disulfide, in the reaction mixture. google.com

One-Pot Synthesis Procedures and Yield Optimization

One-pot syntheses are highly desirable in organic chemistry as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot procedures have been developed for thiazole derivatives. mdpi.comnih.gov For example, an efficient and green one-pot, three-component synthesis of Hantzsch thiazole derivatives has been reported using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction, catalyzed by silica-supported tungstosilisic acid, provides good to excellent yields (79%-90%) under conventional heating or ultrasonic irradiation. mdpi.com

While this specific example doesn't produce 4,5-Diphenyl-2-mercaptothiazole, the strategy of a multi-component reaction can be applied. A one-pot synthesis for 4,5-Diphenyl-2-mercaptothiazole could involve the in-situ formation of the α-haloketone from benzoin, followed by the addition of a dithiocarbamate source. Optimizing reaction parameters such as solvent, temperature, and catalyst is crucial for maximizing the yield. The use of microwave irradiation has also been shown to accelerate thiazole synthesis. organic-chemistry.org

Exploration of Alternative Synthetic Routes and Methodological Innovations

Research into thiazole synthesis is ongoing, with new and innovative methods continually being developed. organic-chemistry.org These often focus on using alternative starting materials, milder reaction conditions, or novel catalysts. For instance, some modern approaches avoid the use of traditional α-haloketones. One such method involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) to yield 5-arylthiazoles. organic-chemistry.org

Another innovative approach is the use of Lawesson's reagent for the thionation of amides, which can be a key step in forming the thioamide precursor for thiazole synthesis. organic-chemistry.org Additionally, copper-catalyzed reactions have emerged as a powerful tool for forming C-S and C-N bonds, which are central to thiazole ring construction. organic-chemistry.org These newer methods often offer advantages in terms of functional group tolerance and reaction efficiency.

Purification Techniques and Advanced Methodologies for Compound Isolation

The isolation and purification of the final product are critical steps in any synthetic procedure to ensure the desired level of purity for subsequent applications.

Recrystallization and Acid-Base Precipitation Protocols

Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For 2-mercaptobenzothiazole, a related compound, crystallization from a mixture of ethanol (B145695) and benzene (B151609) has been reported. google.com The crude product is dissolved in the hot solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. google.com

Acid-base precipitation is another powerful purification method for compounds with acidic or basic properties. 2-Mercaptothiazoles are acidic due to the thiol group. wikipedia.org This property can be exploited for purification. The crude product can be dissolved in an aqueous base, such as sodium hydroxide (B78521) solution, to form the corresponding sodium salt, which is typically water-soluble. google.comgoogle.com Any non-acidic impurities can then be removed by filtration. The filtrate is then acidified, for example, with a mineral acid, causing the purified 2-mercaptothiazole to precipitate out of the solution. google.com This method is particularly effective for removing resinous byproducts that can form during the synthesis. google.com A two-step purification process for 2-mercaptobenzothiazole involving treatment with CO2 and sulfuric acid has been shown to significantly increase the purity and yield. researchgate.netresearchgate.net

Contemporary Purification Advances and Byproduct Management

The industrial synthesis of mercaptothiazole compounds, such as the related 2-mercaptobenzothiazole (MBT), often involves high-temperature reactions of precursors like aniline, carbon disulfide, and sulfur. wikipedia.orgmst.dk These processes can generate byproducts including hydrogen sulfide, alternative benzothiazoles, and resinous impurities that necessitate robust purification strategies. mst.dknih.gov

Contemporary approaches to purification are moving towards more efficient and environmentally conscious methods. One such innovative technique developed for MBT involves dissolving the unpurified product in an ammonia (B1221849) solution and then precipitating the purified compound by introducing carbon dioxide. researchgate.net This method is advantageous as the byproducts, ammonium bicarbonate and ammonium carbonate, are easily handled. researchgate.net Results from this process show a significant increase in the purity and melting point of the final product. researchgate.net Another established purification route is the acid-base method, where the crude product is dissolved in a hydroxide solution, filtered, and then re-precipitated with acid. researchgate.net While effective, this can generate large volumes of wastewater. researchgate.net

Synthesis of Novel Derivatives of 4,5-Diphenyl-2-mercaptothiazole

The 4,5-Diphenyl-2-mercaptothiazole scaffold serves as a versatile platform for the synthesis of a wide array of novel derivatives. Strategic modifications can be introduced at several key positions on the molecule, primarily at the exocyclic thiol group and the two phenyl rings.

Strategic Functionalization at the Thiol Moiety (e.g., Alkylation, Acylation)

The thiol (-SH) group at the 2-position is the most common site for functionalization due to its nucleophilic character. This allows for straightforward reactions like alkylation and acylation to append a variety of substituents, leading to the formation of thioethers and thioesters, respectively. mdpi.comnih.gov

Alkylation: S-alkylation is typically achieved through the nucleophilic substitution reaction of the thiazole's sodium or potassium salt with an appropriate alkyl halide (e.g., benzyl (B1604629) bromide, ω-dihalogenoalkanes). nih.govmdpi.com This reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. nih.gov These alkylated derivatives are precursors to a range of compounds with diverse applications. nih.gov

Acylation: Acylation of the thiol group can be performed using acylating agents such as acyl chlorides (e.g., chloroacetyl chloride) in the presence of a base. researchgate.net This reaction leads to the formation of S-acyl derivatives, which are also important intermediates for further synthetic transformations. nih.govresearchgate.net

The table below summarizes these functionalization strategies.

| Reaction Type | Reagents | Functional Group Introduced | Product Class |

| Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | Alkyl (R) | 2-(Alkylthio)thiazole |

| Acylation | Acyl Halide (RCO-X), Base | Acyl (RCO) | 2-(Acylthio)thiazole |

Modifications to the Phenyl Substituents at Positions 4 and 5 of the Thiazole Ring

Modifying the phenyl rings at the C4 and C5 positions offers another avenue for creating structural diversity. These modifications can be approached in two primary ways:

Synthesis from Substituted Precursors: The most direct method involves constructing the thiazole ring using starting materials that already contain the desired substituted phenyl groups. For instance, the synthesis of 4,5-disubstituted thiazoles can be achieved through the base-induced cyclization of active methylene (B1212753) isocyanides with methyl arenecarbodithioates. organic-chemistry.org By using substituted arylmethyl isocyanides or substituted methyl arenecarbodithioates, one can introduce a wide variety of functional groups onto the phenyl rings before the heterocycle is even formed. organic-chemistry.org

Post-Synthetic Modification: Alternatively, functional groups can be introduced onto the existing phenyl rings of the 4,5-diphenyl-2-mercaptothiazole molecule. This can be accomplished through standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), provided the conditions are compatible with the thiazole ring and thiol group. A more modern and regioselective approach would involve cross-coupling reactions, such as Suzuki or Heck couplings. This strategy would require initial halogenation (e.g., bromination) of the phenyl rings to create a handle for the subsequent coupling reaction, allowing for the attachment of a wide range of substituents. thieme-connect.com

Click Chemistry Approaches in Derivative Synthesis for Related Compounds

Click chemistry, characterized by its high efficiency, simplicity, and reliability, has become a powerful tool in derivative synthesis. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring to link molecular fragments. nih.govnih.gov

While not used to form the thiazole ring itself in this context, this methodology can be applied to derivatives of 4,5-Diphenyl-2-mercaptothiazole. For example, if the parent molecule is functionalized with either a terminal alkyne or an azide (B81097) group (e.g., via alkylation of the thiol moiety with an azide- or alkyne-containing halide), it can be "clicked" with a complementary fragment. researchgate.net This strategy is widely used to synthesize complex hybrid molecules, such as linking a thiazole derivative to sugars or other pharmacophores. nih.govresearchgate.net

Furthermore, some highly efficient cyclization reactions are now being classified as "click reactions" themselves. The base-induced synthesis of 4,5-disubstituted thiazoles from active methylene isocyanides and methyl dithiocarboxylates has been proposed as a potential click reaction due to its speed, high yields (up to 95%), and simple protocol that often avoids complex purification. organic-chemistry.org This highlights a move towards adopting click chemistry principles in the core synthesis of the heterocyclic ring itself.

Chemical Reactivity and Mechanistic Investigations of 4,5 Diphenyl 2 Mercaptothiazole

Thiol-Thione Tautomerism and its Chemical Implications for 4,5-Diphenyl-2-mercaptothiazole

Like other 2-mercapto-heterocycles, 4,5-diphenyl-2-mercaptothiazole exists as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This tautomerism is a critical determinant of its chemical properties and reactivity.

The equilibrium for 2-mercaptothiazole (B1225461) analogs predominantly favors the thione form. wikipedia.orgmst.dk In the case of 2-mercaptobenzothiazole (B37678), both in solution and in the solid state, the compound exists almost exclusively as the benzothiazoline-2-thione tautomer, where the proton resides on the nitrogen atom rather than the sulfur atom. wikipedia.orgmst.dk Theoretical calculations for MBT indicate that the thione tautomer is significantly more stable than the thiol form. wikipedia.org

This preference is attributed to the greater strength of the C=S double bond within the aromatic system compared to a C=N double bond that would be present in the thiol form. It is therefore expected that 4,5-diphenyl-2-mercaptothiazole also exists primarily in its thione form, 4,5-diphenylthiazolidine-2-thione.

Table 1: Tautomeric Forms of 4,5-Diphenyl-2-mercaptothiazole

| Tautomer Name | Structure | Key Features | Predominance |

| Thiol Form | 4,5-Diphenyl-1,3-thiazole-2-thiol | Contains an -SH group; aromatic thiazole (B1198619) ring. | Minor |

| Thione Form | 4,5-Diphenyl-1,3-thiazolidine-2-thione | Contains a C=S (thione) group and an N-H bond. | Major |

Factors that can influence this equilibrium include the solvent polarity and the ability to form hydrogen bonds. However, the inherent stability of the thione form makes it the dominant species under most conditions.

Although the thione form is more stable, the presence of the thiol tautomer, even in small concentrations, provides a distinct reaction pathway. The ambidentate nature of the [N-C-S]⁻ anion, formed upon deprotonation, is key to understanding its reactivity. The reaction site is often determined by the nature of the electrophile and the reaction conditions, a principle known as Hard and Soft Acids and Bases (HSAB) theory.

S-alkylation: Reactions with soft electrophiles, such as alkyl halides, typically occur on the "soft" sulfur atom. This leads to the formation of 2-(alkylthio)thiazole derivatives.

N-alkylation: Reactions with "hard" electrophiles might favor attack at the "harder" nitrogen atom, though this is less common.

Therefore, the tautomeric equilibrium directly dictates the regioselectivity of reactions like alkylation and acylation.

Nucleophilic and Electrophilic Reactions of the Thiazole Ring and Thiol Group

The reactivity of 4,5-diphenyl-2-mercaptothiazole is characterized by the nucleophilicity of the exocyclic sulfur atom and the chemistry of the thiazole ring.

Alkylation and acylation are fundamental reactions for this class of compounds. The exocyclic sulfur atom is a potent nucleophile, especially after deprotonation by a base.

Alkylation: In the presence of a base, 4,5-diphenyl-2-mercaptothiazole is readily S-alkylated by alkyl halides to yield 2-(alkylthio)-4,5-diphenylthiazoles. wikipedia.org This S-alkylation is the predominant reaction pathway, as seen in numerous analogs. nih.govresearchgate.net For example, studies on related mercaptotriazoles show that alkylation with ethyl chloroacetate (B1199739) occurs exclusively at the exocyclic sulfur atom. researchgate.net

Acylation: Acylation reactions also typically occur at the sulfur atom, yielding S-acyl derivatives. These compounds can sometimes undergo rearrangement to the N-acyl product, but S-acylation is the kinetically favored process.

This pronounced regioselectivity for S-substitution is a hallmark of 2-mercapto-heterocycles.

The thiol/thione moiety is redox-active. Mild oxidation of 2-mercaptothiazole analogs leads to the formation of a disulfide-bridged dimer. wikipedia.org

For 4,5-diphenyl-2-mercaptothiazole, oxidation with agents such as hydrogen peroxide (H₂O₂), iodine (I₂), or even air under certain conditions, is expected to yield the corresponding disulfide, 2,2'-dithiobis(4,5-diphenylthiazole) . nih.gov This reaction involves the coupling of two molecules through a sulfur-sulfur bond. nih.gov This disulfide product is itself a key chemical intermediate. For instance, the disulfide of MBT can react with amines to form sulfenamide (B3320178) derivatives, which are important in industrial applications. wikipedia.org The disulfide bond can be cleaved by reducing agents, regenerating the parent mercaptothiazole. nih.gov

Table 2: Expected Products from Key Reactions of 4,5-Diphenyl-2-mercaptothiazole

| Reactant(s) | Reaction Type | Expected Major Product |

| Alkyl Halide (e.g., CH₃I), Base | S-Alkylation | 2-(Methylthio)-4,5-diphenylthiazole |

| Acyl Halide (e.g., CH₃COCl), Base | S-Acylation | S-(4,5-Diphenylthiazol-2-yl) ethanethioate |

| Mild Oxidant (e.g., I₂, H₂O₂) | Oxidation | 2,2'-Dithiobis(4,5-diphenylthiazole) |

Spectroscopic and Structural Characterization of 4,5 Diphenyl 2 Mercaptothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4,5-Diphenyl-2-mercaptothiazole, ¹H NMR spectroscopy would identify the chemical shifts and coupling constants of the protons. The protons on the two phenyl rings would likely appear as complex multiplets in the aromatic region of the spectrum. A key feature would be the signal from the N-H or S-H proton of the mercaptothiazole ring, the chemical shift of which would be sensitive to the solvent and temperature, and could provide insight into the tautomeric equilibrium between the thione and thiol forms.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show distinct signals for the carbon atoms of the phenyl rings and the thiazole (B1198619) core. The chemical shift of the C=S carbon in the thione tautomer would be particularly informative, typically appearing in a characteristic downfield region.

While specific spectral data for 4,5-Diphenyl-2-mercaptothiazole is not widely available in public databases, related structures like 2-mercaptobenzothiazole (B37678) have been extensively studied. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric State Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of 4,5-Diphenyl-2-mercaptothiazole, characteristic absorption bands would confirm the presence of key functional groups. These would include C-H stretching vibrations from the aromatic phenyl rings, C=C stretching bands, and C-N and C-S stretching vibrations from the thiazole ring. A significant aspect of the IR analysis would be to investigate the thiol-thione tautomerism. The presence of a C=S stretching band would indicate the dominance of the thione form, while an S-H stretching band would suggest the presence of the thiol tautomer. The position of the N-H stretching vibration can also provide clues about the tautomeric state and intermolecular hydrogen bonding. scienceopen.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption maxima (λ_max) are characteristic of the chromophores present in the structure.

The UV-Vis spectrum of 4,5-Diphenyl-2-mercaptothiazole in a suitable solvent would be expected to show absorption bands arising from π → π* transitions associated with the aromatic phenyl rings and the conjugated thiazole system. The position and intensity of these bands are influenced by the solvent polarity and the specific tautomeric form present in the solution. hereon.deresearchgate.net Studying the spectrum at different pH values could also provide insights into the acid-base properties of the molecule and the different species present in solution.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination and Polymorphism

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

An XRD analysis of a suitable crystal of 4,5-Diphenyl-2-mercaptothiazole would unambiguously confirm its molecular structure and provide crucial details about its solid-state conformation. It would definitively establish the dominant tautomeric form (thione vs. thiol) in the crystalline state and reveal how the molecules pack in the crystal lattice. This information is vital for understanding the physical properties of the solid material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For 4,5-Diphenyl-2-mercaptothiazole, with a molecular formula of C₁₅H₁₁NS₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the compound. researchgate.net

Table of Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 15 | 180.15 | 66.89% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.13% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.20% |

| Sulfur | S | 32.07 | 2 | 64.14 | 23.81% |

| Total | 269.41 | 100.00% |

Computational and Theoretical Chemistry of 4,5 Diphenyl 2 Mercaptothiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 4,5-diphenyl-2-mercaptothiazole. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 4,5-diphenyl-2-mercaptothiazole, DFT studies are crucial for understanding its tautomeric forms, the thiol and thione isomers. These calculations help determine the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov The solvent environment can influence the stability of different conformers. nih.gov

Different DFT functionals and basis sets, such as B3LYP, B3PW91, and mPW1PW91 with a 6-311G(d,p) basis set, can be employed to calculate the thermodynamic parameters of the molecule. researchgate.net These calculations provide insights into the total energy, entropy, and zero-point vibrational energy (ZPVE) of the different forms. researchgate.net The study of various stable tautomers and rotamers can be achieved by optimizing their geometries at a specific level of theory, like B3LYP/6-31G(d,p). nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of 4,5-diphenyl-2-mercaptothiazole. researchgate.netnih.govglobalresearchonline.net These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

These descriptors are instrumental in predicting the reactive sites of the molecule. For instance, the molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, visually represents the electron density distribution, highlighting electrophilic and nucleophilic regions. globalresearchonline.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on 4,5-diphenyl-2-mercaptothiazole are not extensively detailed in the provided results, this technique is a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into how the molecule behaves in a dynamic environment, such as in solution or interacting with a biological target. nih.gov This method can complement DFT studies by providing a dynamic picture of the molecule's flexibility and its interactions with its surroundings.

Prediction of Spectroscopic Properties through Computational Methods (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 4,5-diphenyl-2-mercaptothiazole, these predictions can aid in the identification and characterization of the compound.

Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.net By comparing the calculated spectra for different tautomers and conformers with experimental data, the predominant species in a given environment can be identified. researchgate.netua.pt

Similarly, the gauge-including atomic orbital (GIAO) method is frequently used to compute NMR chemical shifts (¹H and ¹³C). researchgate.net The agreement between calculated and experimental chemical shifts can confirm the proposed molecular structure. researchgate.netresearchgate.net Vibrational frequencies (FT-IR and Raman) can also be calculated and compared with experimental spectra to further validate the molecular structure and vibrational assignments. researchgate.net

| Spectroscopic Property | Computational Method | Information Gained |

| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Electronic transitions, identification of tautomers and species in solution. researchgate.netresearchgate.netua.pt |

| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) | Confirmation of molecular structure and chemical environment of nuclei. researchgate.netresearchgate.net |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Vibrational modes, confirmation of functional groups and molecular structure. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction of Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of 4,5-diphenyl-2-mercaptothiazole, QSAR models can be developed to predict their biological efficacy.

These models often use a combination of descriptors derived from computational chemistry, such as electronic, steric, and hydrophobic parameters, to build a predictive model. nih.govnih.gov For example, a 3D-QSAR study might use molecular docking to understand the binding of the compounds to a specific biological target, and then use this information to build a model that relates the structural features of the molecules to their inhibitory activity. nih.gov While specific QSAR studies focused solely on 4,5-diphenyl-2-mercaptothiazole analogs were not found, the principles of QSAR are widely applied in drug discovery and could be a valuable tool for optimizing the biological activity of this class of compounds. nih.govnih.gov

Coordination Chemistry of 4,5 Diphenyl 2 Mercaptothiazole

Ligand Properties and Chelation Modes of 4,5-Diphenyl-2-mercaptothiazole with Metal Centers

4,5-Diphenyl-2-mercaptothiazole (DPMT) is a heterocyclic compound that exhibits thione-thiol tautomerism. The molecule can exist in the thione form, containing a C=S double bond and an N-H group, or in the thiol form, with a C-S-H single bond and a C=N double bond within the thiazole (B1198619) ring. This property is fundamental to its coordination behavior.

The DPMT ligand typically acts as a bidentate chelating agent, coordinating to metal ions through both the endocyclic nitrogen atom and the exocyclic sulfur atom. This forms a stable five-membered chelate ring with the metal center. Coordination usually occurs after the deprotonation of the mercapto group, meaning the ligand binds in its anionic thiolato form. The presence of the two phenyl groups at the 4 and 5 positions of the thiazole ring introduces significant steric bulk and can influence the electronic properties of the ligand system, which in turn affects the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to DPMT is generally straightforward. The typical method involves the reaction of an ethanolic solution of the ligand with an aqueous or alcoholic solution of the corresponding metal salt in a 1:2 (metal:ligand) molar ratio. The mixture is often refluxed for a period to ensure the completion of the reaction, after which the resulting solid complex can be filtered, washed, and recrystallized.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Pd(II), Pt(II), Zn(II), Cd(II), Ag(I))

Complexes of DPMT with various transition metals are anticipated based on the well-documented chemistry of similar mercapto-heterocycles like 2-mercaptobenzothiazole (B37678).

Cu(II) Complexes: Copper(II) complexes are expected to form, likely with a square planar geometry, which is common for d⁹ metal ions with strong field ligands.

Ni(II) Complexes: Nickel(II) can form complexes with different geometries depending on the reaction conditions and the ligand field. Both tetrahedral and square planar geometries are possible.

Co(II) Complexes: Cobalt(II) complexes with analogous ligands are typically found to have a tetrahedral geometry.

Zn(II) and Cd(II) Complexes: As d¹⁰ ions, zinc(II) and cadmium(II) almost exclusively form tetrahedral complexes with ligands of this type.

Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) complexes are expected to be square planar, a characteristic geometry for these d⁸ ions.

Ag(I) Complexes: Silver(I) would likely form linear, two-coordinate complexes, although higher coordination numbers are possible.

Main Group Metal Complexes and Organometallic Derivatives

DPMT can also form complexes with main group metals and organometallic moieties. Organotin(IV) derivatives, for instance, have been synthesized with structurally similar heterocyclic thioamides like 2-mercaptobenzothiazole. These reactions typically involve reacting the deprotonated ligand with an organotin(IV) halide, such as dibutyltin (B87310) dichloride or diphenyltin (B89523) dichloride. The resulting organometallic complexes often feature the tin atom in a distorted octahedral or five-coordinate geometry.

Structural Investigations of Metal-4,5-Diphenyl-2-mercaptothiazole Complexes (e.g., Geometry, Bond Lengths, Angles)

For transition metal complexes, the geometry is dictated by the d-electron configuration of the metal ion and the ligand field. For example, Cu(II) complexes are often square planar, while Zn(II) complexes are tetrahedral. The M-S and M-N bond lengths would be characteristic of the specific metal and its coordination environment.

Table 1: Expected Geometries for Metal Complexes of DPMT

| Metal Ion | d-Electron Count | Expected Geometry |

|---|---|---|

| Co(II) | d⁷ | Tetrahedral |

| Ni(II) | d⁸ | Square Planar or Tetrahedral |

| Cu(II) | d⁹ | Square Planar |

| Zn(II) | d¹⁰ | Tetrahedral |

| Pd(II) | d⁸ | Square Planar |

This table is based on typical geometries observed for these metal ions with analogous N,S-donor ligands.

Spectroscopic Analysis of Coordination Compounds (e.g., IR, Electronic Spectra, Magnetic Data)

Spectroscopic techniques are crucial for characterizing DPMT complexes and elucidating their structures.

Infrared (IR) Spectra: IR spectroscopy provides clear evidence of coordination. Upon complexation, the spectrum of the free ligand changes significantly. The disappearance of the ν(S-H) stretching band (around 2500-2600 cm⁻¹) and the ν(N-H) band indicates deprotonation and coordination through the sulfur and nitrogen atoms. Furthermore, the ν(C=N) stretching frequency often shifts to a lower wavenumber upon coordination, indicating the involvement of the thiazole nitrogen in bonding to the metal. New bands appearing in the far-IR region (typically below 500 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations.

Electronic Spectra (UV-Vis): The electronic spectra of the complexes provide information about their geometry. For instance, a square planar Ni(II) complex would be expected to be diamagnetic and show characteristic d-d transition bands, whereas a tetrahedral Ni(II) complex would be paramagnetic and exhibit different absorption bands. Similarly, the position of d-d bands for Co(II) complexes can help confirm a tetrahedral environment. The spectra also contain intense bands in the UV region due to π-π* transitions within the ligand and charge-transfer transitions between the metal and the ligand.

Magnetic Data: Magnetic susceptibility measurements are instrumental in determining the geometry of complexes, particularly for ions like Ni(II). A diamagnetic result for a Ni(II) complex suggests a square planar geometry, while a paramagnetic result with a magnetic moment typical for two unpaired electrons would indicate a tetrahedral or octahedral geometry.

Table 2: Illustrative Spectroscopic Data for Metal Complexes of Thiazole-Thiol Ligands

| Complex Type | Key IR Bands (cm⁻¹) | Typical Electronic Transitions (nm) | Magnetic Moment (B.M.) |

|---|---|---|---|

| Free Ligand | ν(N-H) ~3100, ν(S-H) ~2550, ν(C=N) ~1600 | π → π* | - |

| [Ni(L)₂] (sq. planar) | ν(C=N) shift, ν(M-N), ν(M-S) | d-d transitions | Diamagnetic |

| [Co(L)₂] (tetrahedral) | ν(C=N) shift, ν(M-N), ν(M-S) | d-d transitions | ~4.3 - 4.8 |

This table provides representative data based on studies of analogous N,S-donor ligand complexes. L represents the deprotonated form of the ligand.

Theoretical Studies on Metal-Ligand Interactions and Bonding

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in metal complexes. DFT calculations can be used to optimize the geometry of DPMT complexes, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

These studies can elucidate the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. Analysis of the frontier molecular orbitals (HOMO and LUMO) can offer insights into the electronic transitions observed in UV-Vis spectra and explain the reactivity of the complexes. For instance, calculations can show how the energy levels of the ligand's orbitals are affected by the coordination to different metal ions, influencing the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) characteristics. Quantum Theory of Atoms in Molecules (QTAIM) can further analyze the electron density to characterize the metal-ligand bonds as predominantly covalent or electrostatic in nature.

Biological Activities and Mechanistic Insights of 4,5 Diphenyl 2 Mercaptothiazole and Its Derivatives

Antimicrobial Activities: Antibacterial and Antifungal Mechanisms

Derivatives of 4,5-Diphenyl-2-mercaptothiazole have demonstrated notable activity against a range of pathogenic bacteria and fungi. nih.govsemanticscholar.orgmdpi.com These compounds represent a promising scaffold for the development of new antimicrobial agents. nih.govresearchgate.net

In Vitro Efficacy Against Pathogenic Microorganisms

The in vitro antimicrobial efficacy of 4,5-Diphenyl-2-mercaptothiazole derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, has been a key parameter in these assessments.

For instance, a series of synthesized thiazole (B1198619) derivatives were tested for their antibacterial and antifungal activities. The results, as summarized in the table below, indicate a broad spectrum of activity.

Table 1: In Vitro Antimicrobial Activity of 4,5-Diphenyl-2-mercaptothiazole Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |

|---|---|---|---|---|---|---|

| Derivative A | 12.5 | 25 | 50 | 100 | 12.5 | 25 |

| Derivative B | 6.25 | 12.5 | 25 | 50 | 6.25 | 12.5 |

| Derivative C | 25 | 50 | 100 | >100 | 25 | 50 |

This table is a representative example based on findings for thiazole derivatives and may not reflect the exact activity of specific 4,5-Diphenyl-2-mercaptothiazole derivatives.

Inhibition of Microbial Growth and Viability in Model Systems

Studies have shown that 4,5-Diphenyl-2-mercaptothiazole derivatives can effectively inhibit the growth and viability of pathogenic microorganisms in various model systems. The fungicidal or fungistatic action of these compounds is often evaluated by determining the minimum fungicidal concentration (MFC), which is the lowest concentration that results in microbial death. For many thiazole derivatives, the MFC values are typically two- to four-fold higher than the MIC values. nih.gov

Proposed Molecular Mechanisms of Action (e.g., Interference with Biosynthetic Pathways like Ergosterol)

A primary mechanism underlying the antifungal activity of thiazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.govacs.orgresearchgate.net Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. researchgate.net

The inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, is a well-established target for azole antifungals. nih.govresearchgate.netmdpi.com Thiazole derivatives are also believed to target this enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disruption of the cell membrane ultimately inhibits fungal growth. researchgate.netresearchgate.net Docking studies have suggested that the thiazole ring can interact with the heme group in the active site of CYP51, similar to known antifungal drugs. researchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

Thiazole and particularly mercapto-containing heterocyclic compounds have been reported to possess significant antioxidant properties. benthamscience.comresearchgate.netmdpi.comresearchgate.net These compounds can scavenge free radicals, which are unstable molecules that can cause damage to cells through oxidative stress. benthamscience.commdpi.com

The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. mdpi.comnih.gov The mercapto group (-SH) is believed to play a crucial role in the radical scavenging activity of these compounds. mdpi.com

Table 2: Antioxidant Activity of Representative Thiazole Derivatives

| Compound | DPPH Radical Scavenging (% inhibition) | ABTS Radical Scavenging (% inhibition) |

|---|---|---|

| Thiazole Derivative X | 75% at 100 µg/mL | 85% at 100 µg/mL |

| Thiazole Derivative Y | 68% at 100 µg/mL | 78% at 100 µg/mL |

| Vitamin C (Standard) | 95% at 50 µg/mL | 98% at 50 µg/mL |

This table is a representative example based on findings for thiazole derivatives and may not reflect the exact activity of specific 4,5-Diphenyl-2-mercaptothiazole derivatives.

Anticancer and Antitumor Potential: Cellular and Molecular Targets

Thiazole derivatives have emerged as a promising class of compounds in the search for new anticancer agents. mdpi.comnih.govnih.gov They have shown cytotoxic activity against a variety of human cancer cell lines. mdpi.comnih.gov

The anticancer potential of these compounds is often assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. mdpi.comnih.gov

Table 3: In Vitro Anticancer Activity of Representative Thiazole Derivatives (IC50 in µM)

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

|---|---|---|---|

| Thiazole Derivative 4c | 2.57 | 7.26 | Not Tested |

| Staurosporine (Standard) | 6.77 | 8.40 | Not Tested |

Data from a study on thiazole derivatives. mdpi.com

The molecular mechanisms underlying the anticancer activity of thiazole derivatives are multifaceted and can involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival. nih.gov Some of the proposed molecular targets include:

Protein Kinases: Thiazole derivatives have been shown to inhibit various protein kinases, such as those in the PI3K/AKT/mTOR pathway and casein kinase 2 (CK2), which are often dysregulated in cancer. nih.gov

VEGFR-2: Some derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow). mdpi.com

Lactate Dehydrogenase (LDH): Inhibition of LDH, an enzyme involved in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells, has been identified as a potential anticancer strategy for some thiazole derivatives. acs.org

Induction of Apoptosis: Thiazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often associated with the modulation of Bcl-2 family proteins, which regulate apoptosis. mdpi.com

Topoisomerase II Inhibition: Some thiazole derivatives have been found to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death. nih.gov

Anti-inflammatory and Analgesic Effects: Modulation of Inflammatory Pathways

Derivatives of 4,5-Diphenyl-2-mercaptothiazole have been investigated for their anti-inflammatory and analgesic (pain-relieving) properties. nih.govnih.govmdpi.comrasayanjournal.co.inkoreascience.kr

The anti-inflammatory activity is often evaluated in animal models, such as the carrageenan-induced paw edema test in rats, where the ability of the compound to reduce swelling is measured. nih.govrasayanjournal.co.in Analgesic effects are commonly assessed using the acetic acid-induced writhing test in mice, which measures the reduction in pain-induced behaviors. koreascience.kr

The anti-inflammatory effects of thiazole derivatives are thought to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. benthamscience.comresearchgate.net

Table 4: Anti-inflammatory and Analgesic Activity of Representative Thiazole Derivatives

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) |

|---|---|---|

| Thiazole Derivative Z | 55% | 62% |

| Indomethacin (Standard) | 65% | 75% |

This table is a representative example based on findings for thiazole derivatives and may not reflect the exact activity of specific 4,5-Diphenyl-2-mercaptothiazole derivatives.

Other Investigated Biological Activities of Analogs (e.g., Antiviral, Antitubercular, Antidiabetic, Antileishmanial, Antihistaminic)

Derivatives of the 4,5-diphenyl-2-mercaptothiazole scaffold have been the subject of extensive research, revealing a broad spectrum of biological activities beyond a single therapeutic area. These investigations have demonstrated the potential of these compounds as antiviral, antitubercular, antidiabetic, antileishmanial, and antihistaminic agents.

Antiviral Activity: Thiazole derivatives have emerged as a significant class of compounds with promising antiviral properties. nih.gov Research has shown that these molecules can inhibit a wide range of viruses, including influenza viruses, coronaviruses, and hepatitis B and C. nih.gov For instance, certain aminothiazole derivatives have demonstrated notable activity against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.com Specifically, compounds bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed antiviral activity comparable or even superior to oseltamivir (B103847) at a concentration of 100 µM. mdpi.com Furthermore, flavonoid-benzothiazole hybrids have been synthesized and shown to possess outstanding in vivo antiviral activity against the tobacco mosaic virus (TMV). researchgate.net

Antitubercular Activity: The search for novel antitubercular agents has led to the investigation of 2-mercaptobenzothiazole (B37678) derivatives. These compounds have shown potential by targeting the type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis. nih.govrsc.org Studies have revealed that derivatives with alkyl groups on the benzothiazole (B30560) moiety exhibit a better antitubercular response. nih.gov A clear trend was observed where an increase in lipophilicity correlated with a decrease in the minimum inhibitory concentration (MIC), highlighting the importance of this physical property for antitubercular action. nih.gov Some of these compounds were found to be potent inhibitors of NDH-2 and demonstrated bactericidal activity against M. tuberculosis. nih.gov Additionally, certain 2-aminothiazolyl isoxazoles have been identified as valuable antitubercular chemotypes with strong bactericidal activity and low cytotoxicity. nih.gov

Antidiabetic Activity: A series of 33 derivatives of 2-mercaptobenzothiazoles were evaluated for their in vitro α-glucosidase inhibitory activity, a key target in the management of type 2 diabetes. nih.govresearchgate.net A significant number of these derivatives displayed potent α-glucosidase inhibition, with IC50 values ranging from 31.21 to 208.63 µM, which is considerably more potent than the standard drug acarbose (B1664774) (IC50 = 875.75 µM). nih.govresearchgate.net Interestingly, many of these derivatives also possessed antiglycating potential, suggesting a dual mechanism of action that could be beneficial for managing diabetes mellitus. nih.gov

Antileishmanial Activity: Thiazole-based compounds have shown significant promise as antileishmanial agents. nih.gov Several 4-phenyl-1,3-thiazol-2-amine analogs were active against Leishmania amazonensis promastigotes, with some exhibiting IC50 values in the low micromolar range. nih.gov Furthermore, a screening of the Medicines for Malaria Venture (MMV) Malaria Box identified 14 compounds with potent activity against intracellular Leishmania major amastigotes, with potencies under 500 nM. nih.gov In another study, newly synthesized aminothiazole derivatives demonstrated good leishmanicidal effects in a Leishmania major-induced cutaneous leishmaniasis model in BALB/c mice. eurekaselect.com Amidoxime-based compounds bearing a 4,5-dihydrofuran scaffold also showed significant antileishmanial activity against Leishmania amazonensis. mdpi.com

Antihistaminic Activity: While direct studies on the antihistaminic activity of 4,5-diphenyl-2-mercaptothiazole are not extensively documented in the provided context, the broader class of 2-mercaptobenzothiazole derivatives has been noted for its diverse pharmacological profile, which includes anti-allergic properties. nih.gov This suggests a potential avenue for future investigation into the antihistaminic effects of these compounds.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of 4,5-diphenyl-2-mercaptothiazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the molecular scaffold influence the observed biological activities.

The nature and position of substituents on the benzothiazole and phenyl rings play a critical role in modulating the biological activity of these compounds.

Antitubercular Activity: For antitubercular 2-mercaptobenzothiazole derivatives, the introduction of alkyl groups on the benzothiazole moiety was found to enhance activity. nih.gov An increase in the lipophilicity of the compounds, as indicated by the Clog P value, correlated with improved antitubercular action. nih.gov

Antileishmanial Activity: In a series of 4,5-dihydrofuran-3-carboxamide derivatives, compounds featuring a pyridin-2-yl moiety were the most active against the promastigote form of L. amazonensis. mdpi.com Substitutions with bromine, chlorine, or methyl groups on this pyridine (B92270) ring led to compounds with low micromolar IC50 values against the parasite and a high selectivity index. mdpi.com For anthranyl phenylhydrazide derivatives, the presence of bromine at specific positions on the phenyl groups significantly increased the growth-inhibitory potency against L. amazonensis promastigotes. mdpi.com

Antiviral Activity: In the case of flavonoid-benzothiazole derivatives with activity against TMV, the position of substituents on the benzothiazole ring was a key determinant of efficacy. researchgate.net

Computational methods are increasingly being employed to rationalize SAR data and to guide the design of new, more potent ligands.

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. In studies on antidiabetic 2-mercaptobenzothiazole derivatives, molecular docking was used to predict the interactions with the binding pocket of the α-glucosidase enzyme. nih.govresearchgate.net Similarly, docking studies on aminothiazole derivatives suggested that they could act as inhibitors of 14-α-demethylase, a key enzyme in Leishmania. eurekaselect.com For antitubercular compounds, computational analysis helped to understand the mode of interaction with the NDH-2 enzyme. rsc.org

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method establishes a correlation between the 3D properties of molecules and their biological activities. For a series of B-cell lymphoma-extra large (Bcl-xL) inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were generated to understand the structure-activity relationship and to design new, more potent inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time. These simulations were used to evaluate the stability of complexes formed between Bcl-xL inhibitors and the protein, corroborating the findings from molecular docking and 3D-QSAR studies. researchgate.net

Pharmacokinetic Predictions: Computational tools are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds. For a series of benzothiazole-phenyl analogs, properties like oral bioavailability, membrane permeability, and metabolic stability were predicted to guide the design of improved drug candidates. escholarship.org

These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design and optimization of 4,5-diphenyl-2-mercaptothiazole derivatives as therapeutic agents.

Advanced Applications and Emerging Research Directions

Applications in Advanced Materials Science (e.g., Optoelectronic Materials, Sensors, Thin Films)

While direct applications of 4,5-Diphenyl-2-mercaptothiazole in advanced materials are still an emerging field, the broader class of thiazole (B1198619) derivatives has demonstrated considerable potential. The inherent electronic properties of the thiazole ring, which can be fine-tuned by substituents, make these compounds promising candidates for various materials science applications.

Optoelectronic Materials: Thiazole-containing compounds are being explored for their optoelectronic properties. For instance, donor-acceptor systems featuring thienothiophene, a related sulfur-containing heterocycle, have been synthesized to create materials where the energy levels and optical bandgaps can be modulated by altering the strength of electron-accepting units. nih.gov Theoretical studies on these systems shed light on the nature of their electronic transitions, which is crucial for designing materials for solar energy conversion. nih.gov Similarly, derivatives of 2-mercaptobenzothiazole (B37678) (MBT), a structural analog of the title compound, have been suggested as potential additives in dye solar devices. nih.govmdpi.com The presence of the diphenyl scaffold in 4,5-Diphenyl-2-mercaptothiazole could be leveraged to influence molecular packing and charge transport properties in thin films for electronic applications.

Sensors: The development of chemical sensors is a significant area where thiazole derivatives have shown success. The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions. Research has shown that ferrocenyl-capped thiazole derivatives can function as selective chemosensors for various metal ions, including Hg²⁺, Pb²⁺, Zn²⁺, Cd²⁺, and Ni²⁺. nih.gov These sensors can operate through both optical (chromogenic) and electrochemical (redox) channels. nih.gov In another example, a novel thiazole derivative, 3-(2-(4-(4-phenoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one (FTHI), was synthesized and demonstrated high selectivity as a colorimetric sensor for the fluoride (B91410) anion, allowing for naked-eye detection. nih.gov

Thin Films and Coatings: The mercapto group offers a reactive handle for anchoring molecules to surfaces or incorporating them into polymer matrices. This is particularly relevant for creating functional thin films and smart coatings. For example, 2-mercaptobenzothiazole is used as a component in self-healing and anticorrosion smart coatings. mdpi.com The ability to form protective layers is also seen in its use as a corrosion inhibitor for metals like copper and zinc. mdpi.com The film-forming properties and potential for polymerization of mercaptothiazole derivatives, such as acrylate (B77674) and methacrylate (B99206) monomers, suggest applications in advanced polymeric materials, potentially those with high refractive indices for optical uses. mdpi.com

Role in Organic Synthesis and Selective Chemical Transformations (e.g., as Catalysts or Reagents)

4,5-Diphenyl-2-mercaptothiazole serves as a valuable building block and reagent in organic synthesis, primarily due to the reactivity of its mercapto group and the stability of the diphenylthiazole scaffold. While its direct use as a catalyst is not widely documented, its role as a precursor for more complex molecules is well-established within the broader family of mercaptothiazoles.

The 2-mercapto group is readily functionalized, making it a key intermediate for synthesizing a wide array of derivatives. nih.gov It can undergo reactions such as S-alkylation to form thioethers, which can be further transformed. wikipedia.org This reactivity allows it to be a starting material for the synthesis of other heterocyclic systems, such as 4-thiazolidinones. sigmaaldrich.com The synthesis of acrylic and methacrylic monomers from 2-mercaptobenzothiazole highlights how the mercapto group can be used to link the thiazole core to polymerizable units, creating functional monomers for materials science. nih.gov

Thiazole derivatives are considered crucial scaffolds in medicinal chemistry for the development of new drugs. mdpi.comnih.govnih.gov The synthesis of new chemical entities often involves using functionalized thiazoles as key intermediates. For example, new series of compounds containing di-, tri-, and tetrathiazole moieties have been synthesized starting from functionalized thiazole precursors. mdpi.com The versatility of the thiazole ring and its derivatives makes them important components in the construction of pharmacologically active molecules and other practically valuable compounds. nih.govnih.gov

Environmental Remediation and Degradation Studies of Related Thiazoles (e.g., Enzymatic Degradation)

The environmental fate of thiazole derivatives is an area of growing concern and research, particularly for compounds like 2-mercaptobenzothiazole (MBT), which is released into the environment from the wear of rubber tires. miragenews.com Studies have shown that MBT can be harmful to aquatic ecosystems by suppressing the growth of diatoms, which are fundamental to marine food webs. miragenews.com This underscores the importance of understanding the degradation pathways of such compounds.

Enzymatic degradation represents a promising, environmentally friendly approach for the remediation of pollutants. Research has demonstrated that various enzymes can degrade complex polymers and industrial chemicals. For instance, enzymes like cutinase and various lipases are effective in degrading aliphatic polyesters such as poly(butylene succinate-co-adipate) (PBSA) and poly(caprolactone) (PCL). mdpi.com The degradation often occurs via an erosion mechanism from the material's surface. mdpi.com

More specific to the mercapto-functional group, studies on thiolated polymers provide insight into how structure affects enzymatic breakdown. In one study, thiolated chitosan (B1678972) modified with thioglycolic acid (TGA) showed slower and less extensive degradation by enzymes like lysozyme, pectinase, and cellulase (B1617823) compared to unmodified chitosan. nih.gov Conversely, chitosan modified with mercaptonicotinic acid (MNA) was degraded more rapidly than the unmodified polymer. nih.gov This indicates that the nature of the chemical group attached to the thiol can either hinder or promote enzymatic access and degradation. These findings suggest that the degradation of 4,5-Diphenyl-2-mercaptothiazole in the environment would be influenced by its unique diphenyl structure, which may affect its bioavailability to microorganisms and enzymes.

Table 1: Research on the Degradation of Thiazoles and Related Compounds

| Substrate | Degradation Method/Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-Mercaptobenzothiazole (MBT) | Environmental Exposure (Aquatic) | Suppressed growth of marine diatoms (Phaeodactylum tricornutum), indicating potential ecosystem disruption. | miragenews.com |

| Thiolated Chitosan (TGA-modified) | Lysozyme, Pectinase, Cellulase | Degradation was slower and less extensive compared to unmodified chitosan. | nih.gov |

| Thiolated Chitosan (MNA-modified) | Lysozyme, Pectinase, Cellulase | Degradation was faster and more extensive than unmodified chitosan. | nih.gov |

| Poly(butylene succinate-co-adipate) (PBSA) | Cutinase, Lipases | Effectively degraded by several enzymes, with cutinase and specific lipases showing high activity. | mdpi.com |

| Poly(ethylene terephthalate) (PET) | PETase | Enzymatic activity leads to material embrittlement and accelerates fragmentation. Degradation products include TPA and MHET. | mdpi.com |

Development of Chemical Probes and Analytical Reagents for Specific Biomolecules or Ions

The ability of the thiazole heterocycle to coordinate with ions and interact with biological systems has led to the development of numerous derivatives as chemical probes and analytical reagents. The core structure of 4,5-Diphenyl-2-mercaptothiazole provides a robust scaffold that can be adapted for high-specificity detection.

Researchers have successfully synthesized ferrocene-containing thiazole derivatives that act as dual optical and electrochemical sensors for a range of divalent metal cations, including Zn²⁺, Cd²⁺, Hg²⁺, Ni²⁺, and Pb²⁺. nih.gov The selectivity of these sensors is dependent on the precise arrangement of the thiazole and ferrocenyl units. Another study produced a novel thiazole-based compound that exhibits high selectivity as a colorimetric and fluorescent sensor for the fluoride anion (F⁻) in solution, allowing for easy visual detection. nih.gov

Beyond small ions, thiazole-based compounds are used to probe complex biological processes. For example, the fluorescent dye Thiazole Orange is used in indicator-displacement assays. wikipedia.org Its fluorescence intensity increases dramatically when it binds to double-stranded DNA (dsDNA) compared to single-stranded DNA (ssDNA). This property has been exploited to monitor the activity of enzymes like helicase, which unwinds dsDNA into ssDNA. wikipedia.org Furthermore, derivatives such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) are widely used in cell biology as reagents to assess cell viability. cdhfinechemical.com These examples highlight the versatility of the thiazole scaffold in creating tools for analytical chemistry and chemical biology.

Table 2: Examples of Thiazole-Based Chemical Probes and Analytical Reagents

| Probe/Reagent Class | Specific Target | Detection Principle | Reference |

|---|---|---|---|

| Ferrocenyl-Thiazole Derivatives | Hg²⁺, Pb²⁺, Zn²⁺, Cd²⁺, Ni²⁺ | Optical (color change) and electrochemical (redox shift) sensing. | nih.gov |

| 3-(2-(4-(4-phenoxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one (FTHI) | Fluoride (F⁻) anion | Selective colorimetric and fluorescent response allowing for naked-eye detection. | nih.gov |

| Thiazole Orange | Double-stranded DNA (dsDNA) | Significant fluorescence enhancement upon binding to dsDNA. Used in indicator-displacement assays. | wikipedia.org |

| Ninhydrin Thiourea Derivative | Copper (Cu²⁺) | Visual detection through chelation, enabling use on paper strips for wastewater analysis. | |

| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Cellular metabolic activity | Reduction by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product. | cdhfinechemical.com |

Future Perspectives in 4,5-Diphenyl-2-mercaptothiazole Research and Potential for Novel Chemical Entities

The research landscape surrounding 4,5-Diphenyl-2-mercaptothiazole and its relatives points toward a promising future with diverse applications. The convergence of its stable aromatic core, reactive mercapto group, and tunable electronic structure provides a platform for creating novel chemical entities with tailored functions.

Future work in advanced materials will likely focus on synthesizing polymers and thin films incorporating the 4,5-diphenylthiazole moiety. The bulky phenyl groups may confer desirable properties such as thermal stability and specific molecular packing arrangements, which are critical for optoelectronic devices. The mercapto group remains a key anchor point for creating functional coatings, including next-generation anti-corrosion and self-healing materials. mdpi.com

In organic synthesis , 4,5-Diphenyl-2-mercaptothiazole will continue to serve as a foundational building block. nih.govnih.gov Its potential lies in its use for constructing more elaborate, multi-component heterocyclic systems. The structural versatility of thiazoles is a significant asset in drug discovery, and future research will likely explore derivatives of this compound as scaffolds for new therapeutic agents targeting a range of diseases. nih.govfrontiersin.org

From an environmental perspective , the known impact of related benzothiazoles necessitates a deeper investigation into the specific environmental fate and degradation pathways of 4,5-Diphenyl-2-mercaptothiazole. miragenews.com A key future direction will be the development of targeted bioremediation strategies, possibly using enzymes specifically engineered to recognize and break down this and similar pollutants. mdpi.comnih.gov

Finally, in the realm of analytical chemistry , the demonstrated success of thiazole-based sensors provides a strong rationale for developing new probes from the 4,5-diphenyl-2-mercaptothiazole scaffold. nih.govnih.gov By chemically modifying the phenyl rings or the mercapto group, it should be possible to create highly selective and sensitive reagents for detecting specific metal ions, anions, or even complex biomolecules, contributing new tools for environmental monitoring, medical diagnostics, and biological research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 4,5-Diphenyl-2-mercaptothiazole, and how can reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehydes with thiourea derivatives under reflux conditions. For example, demonstrates that 4,5-diphenylimidazole derivatives are synthesized using substituted benzaldehydes and amines in ethanol with glacial acetic acid as a catalyst. Adjusting solvent polarity (e.g., ethanol vs. DMSO) and reflux duration (4–18 hours) significantly impacts yield . Microwave-assisted synthesis (e.g., 130°C for 45 minutes in ethanol) can reduce reaction times and improve efficiency, as shown for related benzothiazoles . Post-synthesis, crystallization using water-ethanol mixtures (65% yield) is effective for purification .

Q. Which spectroscopic techniques are critical for confirming the structure of 4,5-Diphenyl-2-mercaptothiazole?

- Methodological Answer :

- 1H/13C NMR : Analyze aromatic proton environments (δ 7.0–8.0 ppm for phenyl groups) and thiocarbonyl carbons (δ ~170–180 ppm) .

- FT-IR : Confirm the C=S stretch (~1200–1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 242 [M+1] for benzothiazoles) validate the molecular formula .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages to confirm purity .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural characterization?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SHELX programs) to resolve ambiguities in bond lengths/angles . For instance, highlights SHELXL for refining crystallographic data, identifying planar deviations (<0.05 Å) in benzothiazole rings. Cross-validate with computational methods (e.g., DFT) to optimize geometry and compare with experimental NMR/IR .

Q. What strategies optimize the synthesis of enantiomerically pure 4,5-Diphenyl-2-mercaptothiazole derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts can enforce stereoselectivity. outlines enantioselective synthesis of (S)-dihydrooxazole derivatives using (S)-(+)-2-phenylglycinol, which can be adapted for thiazole systems. Asymmetric induction via microwave irradiation (e.g., 300 W, 6 minutes) with silica gel as a solid support minimizes racemization .

Q. How can computational modeling predict the biological activity of 4,5-Diphenyl-2-mercaptothiazole derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations (B3LYP/6-31G* basis set) assess binding affinities to target proteins. demonstrates docking studies for thiazole-triazole hybrids with HIV-1 protease, revealing key interactions (e.g., hydrogen bonding with active-site residues). ADMET predictions (SwissADME) further evaluate pharmacokinetic properties .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Recrystallize the compound using gradient cooling (e.g., methanol to ethanol) and verify purity via HPLC (≥95% area). Compare DSC thermograms to identify polymorphs .

Experimental Design Considerations